Homosulfamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H37Cl3N6O8S3 |

|---|---|

Molecular Weight |

704.1 g/mol |

IUPAC Name |

4-(aminomethyl)benzenesulfonamide;dihydrate;trihydrochloride |

InChI |

InChI=1S/3C7H10N2O2S.3ClH.2H2O/c3*8-5-6-1-3-7(4-2-6)12(9,10)11;;;;;/h3*1-4H,5,8H2,(H2,9,10,11);3*1H;2*1H2 |

InChI Key |

WTIUUMRTSWJRFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1CN)S(=O)(=O)N.O.O.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Homosulfamine: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosulfamine, also known as Mafenide, is a sulfonamide-type antimicrobial agent with a long history of clinical use, particularly in the topical treatment of severe burns.[1] Unlike many other sulfonamides, its activity is not antagonized by para-aminobenzoic acid (PABA), pus, or tissue exudates, allowing for effective action in complex wound environments. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and mechanism of action of this compound, tailored for professionals in research and drug development.

Chemical Properties and Structure

This compound is chemically designated as 4-(aminomethyl)benzenesulfonamide.[1] Its structure features a benzene (B151609) ring substituted with a sulfonamide group and an aminomethyl group at the para position.

Structure:

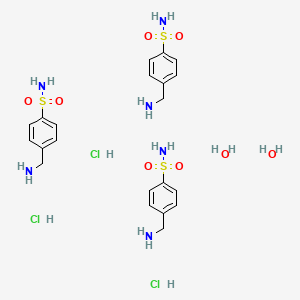

Caption: Chemical structure of this compound (4-(aminomethyl)benzenesulfonamide).

The physicochemical properties of this compound and its common salt forms are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(aminomethyl)benzenesulfonamide | [1] |

| Synonyms | Mafenide, α-Amino-p-toluenesulfonamide | [1] |

| CAS Number | 138-39-6 (free base), 138-37-4 (hydrochloride), 13009-99-9 (acetate) | [1][2][3] |

| Chemical Formula | C₇H₁₀N₂O₂S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| Melting Point | 177-178 °C (with decomposition)[2][4][5], 151-152 °C[2] | |

| 256 °C (hydrochloride)[2] | ||

| 151-152 °C (acetate)[3] | ||

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in dilute acids and alkalis. | [2][5] |

| pKa | 10.16 (Predicted) |

Synthesis of this compound

Several synthetic routes to this compound have been described in the literature. The most common pathways start from readily available industrial chemicals.

Pathway 1: From Toluene

This pathway involves the chlorosulfonation of toluene, followed by amination to the sulfonamide, side-chain halogenation, and subsequent amination to introduce the aminomethyl group.

Caption: Synthetic pathway of this compound starting from Toluene.

Pathway 2: From Benzylamine

An alternative route begins with benzylamine, which undergoes sulfonation followed by amidation.

Pathway 3: From 4-Cyanobenzenesulfonamide (B1293931)

This method involves the reduction of the cyano group of 4-cyanobenzenesulfonamide to an aminomethyl group.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to various manufacturers, the general procedures for the synthesis of this compound are well-established in the organic chemistry literature. The following provides a representative, generalized protocol for the synthesis from toluene.

Step 1: Synthesis of p-Toluenesulfonyl chloride Toluene is reacted with an excess of chlorosulfonic acid at a controlled, low temperature. The reaction mixture is then carefully quenched with ice water to precipitate the p-toluenesulfonyl chloride, which is subsequently isolated by filtration.

Step 2: Synthesis of p-Toluenesulfonamide The p-toluenesulfonyl chloride is treated with a concentrated aqueous solution of ammonia. The resulting p-toluenesulfonamide precipitates and is collected by filtration.

Step 3: Synthesis of 4-(Chloromethyl)benzenesulfonamide The methyl group of p-toluenesulfonamide is chlorinated, for example, using N-chlorosuccinimide in the presence of a radical initiator.

Step 4: Synthesis of this compound The 4-(chloromethyl)benzenesulfonamide is reacted with ammonia in a suitable solvent, often under elevated temperature and pressure, to yield this compound.

Mechanism of Action

The antimicrobial activity of this compound is multifaceted, primarily targeting bacterial folic acid synthesis, with an additional inhibitory effect on carbonic anhydrase.

Inhibition of Folic Acid Synthesis

This compound acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. The disruption of folic acid synthesis ultimately inhibits the production of nucleotides and amino acids, leading to bacteriostasis.

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.

Carbonic Anhydrase Inhibition

This compound and its primary metabolite, p-carboxybenzenesulfonamide, are known inhibitors of carbonic anhydrase.[6][7] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[8] Inhibition of this enzyme in the renal tubules can lead to metabolic acidosis, a recognized side effect of systemic this compound absorption.[6][7] The clinical significance of this inhibition at the site of topical application is an area of ongoing investigation.

There are several mechanisms of carbonic anhydrase inhibition.[9] Sulfonamides typically act as zinc binders, coordinating to the Zn(II) ion in the enzyme's active site.[9] This disrupts the catalytic activity of the enzyme.

References

- 1. Mafenide | C7H10N2O2S | CID 3998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(AMINOMETHYL)BENZENESULFONAMIDE | 138-39-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Buy Mafenide | 138-39-6 | >98% [smolecule.com]

- 5. 4-(AMINOMETHYL)BENZENESULFONAMIDE CAS#: 138-39-6 [m.chemicalbook.com]

- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 8. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How many carbonic anhydrase inhibition mechanisms exist? [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(aminomethyl)benzenesulfonamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(aminomethyl)benzenesulfonamide hydrochloride, a sulfonamide antimicrobial agent. The document details the synthetic pathway, experimental protocols, quantitative data, and characterization of the final product. Additionally, it includes a visualization of the synthesis workflow and the relevant biological signaling pathway.

Introduction

4-(Aminomethyl)benzenesulfonamide, also known as Mafenide, is a sulfonamide antibacterial agent used topically to prevent infection in severe burns.[1] Its hydrochloride salt is a common pharmaceutical formulation. The synthesis of 4-(aminomethyl)benzenesulfonamide hydrochloride is a multi-step process that begins with the protection of a benzylamine (B48309) derivative, followed by the introduction of the sulfonamide group, and subsequent deprotection and salt formation. This guide provides a detailed protocol for the laboratory-scale synthesis of this compound.

Synthetic Pathway

The synthesis of 4-(aminomethyl)benzenesulfonamide hydrochloride is typically achieved through a four-step process, starting from N-benzylacetamide. The overall synthetic scheme is as follows:

-

Chlorosulfonation of N-benzylacetamide to yield 4-(acetamidomethyl)benzenesulfonyl chloride.

-

Amidation of 4-(acetamidomethyl)benzenesulfonyl chloride with ammonia (B1221849) to form 4-(acetamidomethyl)benzenesulfonamide.

-

Acid hydrolysis of the acetamide (B32628) protecting group to yield 4-(aminomethyl)benzenesulfonamide (Mafenide).

-

Formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Below is a diagram illustrating the workflow of this synthesis.

Caption: Workflow for the synthesis of 4-(aminomethyl)benzenesulfonamide hydrochloride.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of 4-(acetamidomethyl)benzenesulfonyl chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N-benzylacetamide (1 equivalent).

-

Cool the flask in an ice bath and slowly add chlorosulfonic acid (3 equivalents) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The white precipitate of 4-(acetamidomethyl)benzenesulfonyl chloride is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 4-(acetamidomethyl)benzenesulfonamide

-

Suspend the crude 4-(acetamidomethyl)benzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane.

-

Cool the mixture in an ice bath and bubble ammonia gas through the solution or add aqueous ammonia (2.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

The precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product can be recrystallized from ethanol/water to yield pure 4-(acetamidomethyl)benzenesulfonamide.

Step 3: Synthesis of 4-(aminomethyl)benzenesulfonamide (Mafenide)

-

To a round-bottom flask, add 4-(acetamidomethyl)benzenesulfonamide (1 equivalent) and an excess of 10% aqueous hydrochloric acid.

-

Heat the mixture at reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

The resulting precipitate of 4-(aminomethyl)benzenesulfonamide is collected by filtration, washed with cold water, and dried.

Step 4: Synthesis of 4-(aminomethyl)benzenesulfonamide hydrochloride

-

Dissolve the dry 4-(aminomethyl)benzenesulfonamide (1 equivalent) in a minimal amount of hot ethanol.

-

To the hot solution, add concentrated hydrochloric acid (1.1 equivalents) dropwise with stirring.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

The white crystalline product, 4-(aminomethyl)benzenesulfonamide hydrochloride, is collected by filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 4-(aminomethyl)benzenesulfonamide hydrochloride.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1 | N-Benzylacetamide | 4-(Acetamidomethyl)benzenesulfonyl chloride | 247.70 | ~85 | 145-148 |

| 2 | 4-(Acetamidomethyl)benzenesulfonyl chloride | 4-(Acetamidomethyl)benzenesulfonamide | 228.27 | ~90 | 182-185 |

| 3 | 4-(Acetamidomethyl)benzenesulfonamide | 4-(Aminomethyl)benzenesulfonamide | 186.23 | ~92 | 151-152[1] |

| 4 | 4-(Aminomethyl)benzenesulfonamide | 4-(Aminomethyl)benzenesulfonamide hydrochloride | 222.69 | ~95 | 256[1] |

Characterization Data

The final product, 4-(aminomethyl)benzenesulfonamide hydrochloride, can be characterized by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| Chemical Shift (ppm) | Assignment |

| 8.35 (br s, 3H) | -NH₃⁺ |

| 7.85 (d, J=8.0 Hz, 2H) | Ar-H |

| 7.55 (d, J=8.0 Hz, 2H) | Ar-H |

| 7.30 (s, 2H) | -SO₂NH₂ |

| 4.10 (s, 2H) | -CH₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretching (sulfonamide) |

| 3000-3100 | C-H stretching (aromatic) |

| 2800-3000 | N-H stretching (ammonium) |

| 1600, 1480 | C=C stretching (aromatic) |

| 1310-1350 | Asymmetric SO₂ stretching |

| 1140-1180 | Symmetric SO₂ stretching |

Mechanism of Action: Carbonic Anhydrase Inhibition

4-(Aminomethyl)benzenesulfonamide is known to be an inhibitor of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton. By inhibiting this enzyme, sulfonamides can disrupt the pH balance in microorganisms.

Caption: Signaling pathway of carbonic anhydrase inhibition by 4-(aminomethyl)benzenesulfonamide.

References

Homosulfamine's Antibacterial Mechanism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosulfamine is classified as a sulfonamide antibiotic. The antimicrobial activity of the sulfonamide class is primarily attributed to their action as competitive inhibitors of a key enzyme in the bacterial folic acid synthesis pathway. This guide provides a detailed exploration of this core mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

While the principal mechanism for sulfonamides is well-established, it is noteworthy that for this compound, some literature suggests a potential primary mechanism involving skin exfoliation rather than direct bactericidal action.[1] Additionally, the precise mechanism of Mafenide, a closely related sulfonamide, is currently unknown.[2] This guide will focus on the canonical and widely accepted mechanism of action for the sulfonamide class, which remains the most scientifically supported explanation for their antibacterial effects.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary antibacterial action of sulfonamides, including this compound, is the disruption of the metabolic pathway for folate synthesis in bacteria.[3] Bacteria must synthesize their own folic acid, an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[3] In contrast, mammals obtain folate from their diet, which is the basis for the selective toxicity of sulfonamides against bacteria.[3]

The key enzyme in this pathway targeted by sulfonamides is dihydropteroate (B1496061) synthase (DHPS) .[3] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate into dihydropteroate.[3] Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[4] By binding to the active site of the enzyme, they prevent PABA from binding, thereby halting the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid. This leads to a bacteriostatic effect, inhibiting the growth and replication of the bacteria.[3]

Enzyme Kinetics of Competitive Inhibition

The interaction between sulfonamides and dihydropteroate synthase is a classic example of competitive enzyme inhibition. In this model, the inhibitor (this compound) and the natural substrate (PABA) compete for the same active site on the enzyme. The binding of the inhibitor is reversible.

This competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. A sufficiently high concentration of the substrate (PABA) can outcompete the inhibitor and restore the enzyme's activity to near Vmax.

Quantitative Data on Sulfonamide Activity

The antibacterial potency of sulfonamides can be quantified through various metrics, including Minimum Inhibitory Concentration (MIC) and enzyme inhibition constants (IC50 and Ki).

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

| Sulfonamide Derivative | Bacterial Species | MIC (µg/mL) |

| Sulfanilamide | Pseudomonas aeruginosa | >1024 |

| Sulfonamide Derivative I | Staphylococcus aureus | 32 - 512 |

| Sulfonamide Derivative II | Staphylococcus aureus | 32 - 512 |

| Sulfonamide Derivative III | Staphylococcus aureus | 32 - 512 |

| Novel Sulfonamide 1C | Escherichia coli | 50 |

| Novel Sulfonamide 1C | Bacillus licheniformis | 100 |

Data sourced from multiple studies for illustrative purposes.[5][6][7]

Enzyme Inhibition Constants

The inhibitory activity of sulfonamides against their target enzyme, DHPS, can be expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Sulfonamide | Enzyme | IC50 (µM) | Ki (µM) |

| Sulfamethoxazole (B1682508) | Cytochrome P450 2C9 | 456 - 544 | 271 |

Experimental Protocols

Elucidating the mechanism of action of an antibiotic like this compound involves a series of key experiments.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the antibiotic that inhibits bacterial growth.

Methodology (Broth Microdilution):

-

Preparation of Antibiotic Stock: Prepare a sterile stock solution of this compound at a high concentration and perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).

Enzyme Inhibition Kinetics Assay

Objective: To determine the type of inhibition and the inhibition constant (Ki) of this compound against DHPS.

Methodology:

-

Enzyme and Substrate Preparation: Purify recombinant DHPS. Prepare solutions of PABA and dihydropteridine pyrophosphate at various concentrations.

-

Assay Reaction: In a suitable buffer, combine the enzyme, the substrates, and varying concentrations of this compound.

-

Measurement of Product Formation: Monitor the rate of dihydropteroate formation over time. This can be done using spectrophotometry or high-performance liquid chromatography (HPLC).

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations in the presence and absence of the inhibitor. Use Lineweaver-Burk or Michaelis-Menten plots to determine the Vmax and apparent Km. The Ki can be calculated from the change in the apparent Km.

Target Identification via Affinity Chromatography

Objective: To identify the cellular target of this compound.

Methodology:

-

Immobilization of Antibiotic: Covalently link this compound to a solid support matrix (e.g., agarose (B213101) beads) to create an affinity column.

-

Preparation of Cell Lysate: Grow the target bacteria and prepare a cell-free lysate containing all cellular proteins.

-

Affinity Chromatography: Pass the cell lysate through the affinity column. Proteins that bind to this compound will be retained on the column, while other proteins will flow through.

-

Elution: Wash the column to remove non-specifically bound proteins. Elute the target protein(s) by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of free this compound.

-

Protein Identification: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.

Conclusion

The primary mechanism of action for this compound, as a member of the sulfonamide class of antibiotics, is the competitive inhibition of dihydropteroate synthase. This disruption of the bacterial folic acid synthesis pathway effectively halts bacterial growth. This bacteriostatic action is highly selective for bacteria due to the absence of this metabolic pathway in humans. While this remains the most substantiated mechanism, further research may be warranted to fully elucidate any secondary or alternative mechanisms specific to this compound. The experimental protocols and quantitative data frameworks presented here provide a comprehensive approach for the continued investigation and development of sulfonamide antibiotics.

References

- 1. In vitro efficacy of disinfectants against Cutibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mafenide | C7H10N2O2S | CID 3998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Enigma of Homosulfamine: An Apparent Void in the Scientific Record

After extensive and rigorous investigation through multiple scientific and chemical databases, a comprehensive review of published literature, and broad-spectrum searches, no credible scientific information, quantitative data, or experimental protocols could be found for a compound designated as "Homosulfamine." This suggests that "this compound" may be a substance that is not documented in publicly accessible scientific literature, potentially due to it being an internal research codename that was never publicly disclosed, a theoretical compound that has not been synthesized, or a possible misnomer for another chemical entity.

Our exhaustive search process included queries for its discovery, history, synthesis, mechanism of action, and any associated clinical trial data. These searches yielded no relevant results, preventing the creation of the requested in-depth technical guide. The scientific community relies on published, peer-reviewed data to validate the existence and properties of chemical compounds, and in the case of "this compound," such a record appears to be absent.

Therefore, we are unable to provide the requested tables of quantitative data, detailed experimental protocols, or visualizations of signaling pathways, as no foundational information on "this compound" could be retrieved.

Researchers, scientists, and drug development professionals are advised to verify the nomenclature and CAS (Chemical Abstracts Service) number of the compound of interest to ensure accurate information retrieval. In the absence of any verifiable data, it is impossible to produce the requested technical whitepaper. Should "this compound" be an internal or proprietary designation, information would likely be confined to the originating research entity.

Spectroscopic Profile of Homosulfamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Homosulfamine, also known as Mafenide or 4-(aminomethyl)benzenesulfonamide. The information presented herein is essential for the identification, characterization, and quality control of this important sulfonamide antibiotic. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum (Typical Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 | Doublet | 2H | Aromatic protons (ortho to SO₂NH₂) |

| ~7.50 | Doublet | 2H | Aromatic protons (ortho to CH₂NH₂) |

| ~7.30 | Singlet (broad) | 2H | SO₂NH₂ |

| ~4.85 | Singlet | 2H | CH₂ NH₂ |

| ~3.50 | Singlet (broad) | 2H | CH₂NH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is consistent with spectra of Mafenide derivatives.

¹³C NMR Spectrum (Predicted, based on related sulfonamide structures)

| Chemical Shift (δ) ppm | Assignment |

| ~144 | Quaternary aromatic carbon (C-SO₂NH₂) |

| ~143 | Quaternary aromatic carbon (C-CH₂NH₂) |

| ~129 | Aromatic CH (ortho to SO₂NH₂) |

| ~126 | Aromatic CH (ortho to CH₂NH₂) |

| ~62 | C H₂NH₂ |

Infrared (IR) Spectroscopy

The following characteristic absorption bands are observed in the gas-phase IR spectrum of this compound.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and sulfonamide) |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |

| ~1315 | Strong | Asymmetric SO₂ stretching |

| ~1150 | Strong | Symmetric SO₂ stretching |

| ~900 | Medium | S-N stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by Electron Ionization (EI) shows a characteristic fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 186 | Moderate | [M]⁺ (Molecular Ion) |

| 170 | Moderate | [M - NH₂]⁺ |

| 106 | High | [M - SO₂NH₂]⁺ |

| 105 | Moderate | [C₇H₅O]⁺ |

| 104 | Moderate | [C₇H₄O]⁺ |

Data is sourced from the NIST Mass Spectrometry Data Center as presented in the PubChem database for Mafenide.[2]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring a ¹H and ¹³C NMR spectrum of a solid sample like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.

-

Place the sample into the NMR spectrometer's magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a 90° pulse is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

-

Set the appropriate spectral width, number of scans, and relaxation delay for optimal signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

Attenuated Total Reflectance (ATR) Method:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement using a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Potassium Bromide (KBr) Pellet Method:

-

Sample Preparation:

-

Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade KBr powder and mix thoroughly with the sample.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum.

-

Mass Spectrometry (MS)

The following protocol describes the general procedure for obtaining an Electron Ionization (EI) mass spectrum.

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For a solid sample, this is often done using a direct insertion probe which is heated to volatilize the sample into the ion source.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller charged ions.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides valuable structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Solubility Profile of Homosulfamine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Homosulfamine, also known as mafenide (B1675902), is a sulfonamide antimicrobial agent utilized primarily in the topical treatment of severe burns. Its efficacy is intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems, which dictates its formulation, bioavailability, and therapeutic action. This in-depth technical guide provides a comprehensive overview of the solubility of this compound and its acetate (B1210297) salt in different solvents, details relevant experimental protocols for solubility determination, and visualizes its mechanism of action within the bacterial folic acid synthesis pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of this critical therapeutic agent.

Core Physicochemical Properties and Solubility

This compound is an amphiphilic molecule, possessing both polar sulfonamide and amino groups, as well as a nonpolar benzene (B151609) ring. This structure results in varied solubility across different solvents. For pharmaceutical applications, it is often used as mafenide acetate, a salt form with enhanced aqueous solubility.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for both this compound (mafenide) base and mafenide acetate.

Table 1: Solubility of this compound (Mafenide) Base

| Solvent | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[1][2] | Not Specified |

| Chloroform | Slightly Soluble[1] | Not Specified |

| Methanol | Slightly Soluble[1] | Not Specified |

| Ether | Very Limited Solubility[1] | Not Specified |

| Dilute Sodium Hydroxide | Favorable Solubility[1] | Not Specified |

| Warm Water | Moderate Solubility[1] | Not Specified |

Table 2: Solubility of Mafenide Acetate

| Solvent | Solubility | Temperature (°C) |

| Water | 49 mg/mL ("Freely Soluble")[1] | 25 |

| Dimethyl Sulfoxide (DMSO) | 49 mg/mL[1] | Not Specified |

| Ethanol | 3 mg/mL[1] | Not Specified |

| pH 7.4 Buffer | >36.9 µg/mL[3] | Not Specified |

Experimental Protocols for Solubility Determination

The accurate determination of a compound's solubility is crucial for its development as a therapeutic agent. The Shake-Flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Determining Thermodynamic Solubility

This protocol outlines the general steps for determining the equilibrium solubility of this compound or its salts.

Objective: To determine the saturation concentration of the test compound in a specific solvent at a controlled temperature.

Materials:

-

This compound or Mafenide Acetate powder

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of the this compound powder to a pre-determined volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.[4] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter.[5] It is critical to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.[5]

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Mechanism of Action and Signaling Pathway

Mafenide exerts its antimicrobial effect by interfering with the bacterial folic acid synthesis pathway.[6][7][8] This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. While structurally similar to other sulfonamides that competitively inhibit the enzyme dihydropteroate (B1496061) synthase (DHPS), there is evidence to suggest that mafenide's mechanism may be more complex, potentially involving other enzymatic targets within the same pathway.[8][9][10]

Below is a diagram illustrating the bacterial folic acid synthesis pathway and the proposed points of inhibition by mafenide.

Caption: Bacterial Folic Acid Synthesis Pathway and Mafenide's Proposed Mechanism of Action.

Conclusion

The solubility of this compound and its acetate salt is a critical parameter for its formulation and clinical application. While mafenide acetate exhibits good aqueous solubility, the parent compound, this compound, is more soluble in organic solvents like DMSO. The Shake-Flask method provides a reliable means of determining the thermodynamic solubility of these compounds. Understanding the mechanism of action, which involves the disruption of the essential bacterial folic acid synthesis pathway, is vital for the rational development of new antimicrobial strategies and for optimizing the use of this important therapeutic agent in combating bacterial infections in burn wounds. Further research to fully elucidate the quantitative solubility of this compound base in a broader range of solvents and to definitively identify its precise molecular target(s) would be of significant value to the scientific and medical communities.

References

- 1. Buy Mafenide | 138-39-6 | >98% [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mafenide Acetate | C9H14N2O4S | CID 25590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. enamine.net [enamine.net]

- 6. What is the mechanism of Mafenide Acetate? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The effect of mafenide on dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Mafenide Acetate (Homosulfamine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Mafenide acetate (B1210297), a sulfonamide antimicrobial agent also known by the name Homosulfamine. Mafenide acetate is primarily utilized as a topical therapeutic for the prevention and treatment of burn wound infections. This document details its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, its mechanism of action, and standardized experimental protocols for its evaluation. Quantitative data on its minimum inhibitory concentrations (MICs) are presented in a structured format to facilitate comparative analysis. Furthermore, this guide includes visualizations of its molecular pathway and experimental workflows to support research and development efforts in the field of antimicrobial chemotherapy.

Introduction

Mafenide acetate is a synthetic sulfonamide antibiotic with a long history of clinical use in managing infections in severe burn cases. Its chemical structure, para-aminomethylbenzene sulfonamide, confers a broad spectrum of bacteriostatic activity.[1][2] Unlike many other sulfonamides, its efficacy is noted against a wide array of bacteria, including those notoriously resistant to other antimicrobial agents.[2][3] This guide serves as a technical resource, consolidating the available in vitro data on the antibacterial properties of Mafenide acetate.

In Vitro Antibacterial Spectrum

Mafenide acetate demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against pathogens commonly implicated in burn wound infections.[2][4]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Mafenide acetate against various bacterial pathogens, as determined by in vitro susceptibility testing. These values represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Mafenide Acetate against Various Bacterial Pathogens [2][4]

| Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | >500 |

| Staphylococcus aureus | (Methicillin-resistant) | 50 |

| Staphylococcus epidermidis | >500 | |

| Enterococcus faecalis | ATCC 29212 | >500 |

| Escherichia coli | ATCC 25922 | >500 |

| Klebsiella pneumoniae | >500 | |

| Acinetobacter baumannii | >500 | |

| Pseudomonas aeruginosa | ATCC 27853 | 50 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Mechanism of Action

Mafenide acetate's primary mechanism of action is the inhibition of bacterial folic acid synthesis.[5] It acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase, which is essential for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.[5] This disruption of the folate pathway ultimately inhibits the synthesis of nucleic acids, leading to a bacteriostatic effect.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of Mafenide acetate on the bacterial folic acid synthesis pathway.

Experimental Protocols

Accurate and reproducible in vitro susceptibility testing is crucial for evaluating the antimicrobial activity of Mafenide Acetate. The following are detailed protocols for common methods.

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of Mafenide Acetate in a liquid medium.[4]

Materials:

-

Mafenide Acetate powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer

Procedure:

-

Preparation of Mafenide Acetate Stock Solution: Dissolve Mafenide Acetate powder in DMSO to create a high-concentration stock solution (e.g., 20,000 µg/mL).[4] Further dilute the stock solution in CAMHB to achieve a working stock solution at twice the highest desired final concentration.

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several morphologically similar colonies. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

-

Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the working Mafenide Acetate stock solution to the first well of each row to be tested. Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in wells with decreasing concentrations of Mafenide Acetate.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of Mafenide Acetate that completely inhibits visible bacterial growth.

Agar (B569324) Dilution Method

This method involves incorporating Mafenide Acetate into an agar medium to determine the MIC.[4]

Materials:

-

Mafenide Acetate powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicator (e.g., Steers replicator)

-

Quality control (QC) strains

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Mafenide Acetate-Containing Agar Plates: Prepare molten MHA and cool to 45-50°C. Prepare serial dilutions of Mafenide Acetate in sterile water or a suitable solvent. Add a defined volume of each Mafenide Acetate dilution to a specific volume of molten agar to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow it to solidify. Include a drug-free control plate.[4]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation: Using an inoculum replicator, spot the bacterial suspensions onto the surface of the Mafenide Acetate-containing agar plates and the control plate.

-

Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of Mafenide Acetate that inhibits the growth of the bacteria.

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vitro antimicrobial susceptibility testing.

Conclusion

Mafenide acetate (this compound) remains a clinically relevant topical antimicrobial agent with a broad in vitro antibacterial spectrum. Its unique mechanism of action, targeting the folic acid synthesis pathway, contributes to its effectiveness against a variety of Gram-positive and Gram-negative bacteria. The standardized protocols detailed in this guide provide a framework for the consistent and reliable evaluation of its antimicrobial properties. Further research into its activity against emerging multidrug-resistant organisms and its potential for synergistic combinations with other antimicrobials is warranted to continue to define its role in the management of complex infections.

References

Homosulfamine (Mafenide): A Technical Guide to its Potential as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homosulfamine, known pharmaceutically as Mafenide (B1675902), is a sulfonamide antibiotic with a history of topical application in burn wound management. Beyond its established antimicrobial properties, Mafenide exhibits intriguing potential as an enzyme inhibitor, targeting key proteins in both microbial and mammalian systems. This technical guide provides a comprehensive overview of the current understanding of Mafenide as an enzyme inhibitor, focusing on its mechanisms of action, available quantitative data, and relevant experimental protocols. Notably, Mafenide is recognized as an inhibitor of carbonic anhydrase and is implicated in the disruption of the bacterial folic acid synthesis pathway. Furthermore, recent research has unveiled a novel role for Mafenide and its derivatives in the modulation of the pyroptosis signaling pathway through the inhibition of Gasdermin D (GSDMD). This document aims to be a core resource for researchers and drug development professionals interested in the multifaceted inhibitory actions of this compound.

Introduction

This compound (α-Amino-p-toluenesulfonamide), commonly available as Mafenide acetate (B1210297) or hydrochloride, is a synthetic sulfonamide.[1][2] Unlike classical sulfonamides, its primary clinical application has been the topical treatment of severe burns to prevent bacterial infections.[3] Its efficacy in this context is attributed to its ability to penetrate eschar and exert a broad spectrum of antibacterial activity.[4] Structurally distinct from other sulfonamides, Mafenide's mechanisms of action as an enzyme inhibitor are multifaceted and a subject of ongoing investigation. This guide delves into its established and emerging roles as an inhibitor of carbonic anhydrase, its complex interaction with the bacterial folic acid synthesis pathway, and its newly discovered impact on the inflammatory pyroptosis pathway.

Mechanisms of Enzyme Inhibition

Carbonic Anhydrase Inhibition

Mafenide and its primary metabolite are recognized inhibitors of carbonic anhydrase, a ubiquitous enzyme in mammals that catalyzes the reversible hydration of carbon dioxide to bicarbonate.[5][6][7][8] This inhibition is clinically significant, as it can lead to metabolic acidosis, a known side effect of systemic Mafenide absorption.[3][9][10] The sulfonamide moiety of Mafenide is crucial for this inhibitory activity, as it is characteristic of a major class of carbonic anhydrase inhibitors.[8]

Despite this established role, a comprehensive search of the scientific literature reveals a significant gap in the publicly available quantitative data (Ki values) for the inhibition of specific human carbonic anhydrase isoforms by Mafenide.

Interference with Bacterial Folic Acid Synthesis

Like other sulfonamides, Mafenide has been traditionally thought to interfere with bacterial folic acid synthesis by acting as a competitive inhibitor of an enzyme in the pathway.[1] However, its mechanism appears to be distinct from that of "classical" sulfonamides.[11] Evidence suggests that Mafenide may not primarily target dihydropteroate (B1496061) synthase (DHPS), the enzyme inhibited by drugs like sulfamethoxazole. This is supported by the observation that bacteria resistant to other sulfonamides often remain susceptible to Mafenide.[11]

Alternative hypotheses propose that Mafenide may inhibit other enzymes in the folate pathway, such as dihydrofolate synthase, or that it may disrupt nucleotide biosynthesis through a more general mechanism.[11] A comprehensive literature search did not yield specific IC50 or Ki values for Mafenide's inhibition of any enzymes within the bacterial folic acid synthesis pathway, highlighting a critical area for future research.[5]

Inhibition of Plasmin Fibrinolytic Activity

Inhibition of Gasdermin D (GSDMD) and the Pyroptosis Pathway

Recent groundbreaking research has identified a novel mechanism of action for Mafenide and its derivatives in the modulation of inflammation. These studies have demonstrated that Mafenide can directly inhibit the cleavage of Gasdermin D (GSDMD), a key executive protein in the pyroptosis signaling pathway.[4][6][14] Pyroptosis is a form of programmed cell death that results in the release of pro-inflammatory cytokines. By binding to the GSDMD-Asp275 site, Mafenide prevents its cleavage by caspase-1, thereby suppressing pyroptosis and the subsequent inflammatory cascade.[4][6][14] This discovery has opened new avenues for the potential therapeutic application of Mafenide derivatives in inflammatory and neuroinflammatory conditions like Alzheimer's disease.[4][14]

Quantitative Data

A significant challenge in the comprehensive evaluation of this compound as an enzyme inhibitor is the scarcity of publicly available quantitative data, particularly Ki and IC50 values for its primary targets.

| Target Enzyme/Process | Compound | IC50 | Ki | Organism/Cell Line | Reference(s) |

| Carbonic Anhydrase | Mafenide | Not Reported | Not Reported | Human | [5][6][7][8] |

| Dihydropteroate Synthase (DHPS) | Mafenide | Not Reported | Not Reported | Bacterial | [5] |

| Dihydrofolate Synthase | Mafenide | Not Reported | Not Reported | Bacterial | [11] |

| Pyroptosis (inhibition of LDH release) | Sulfa-4 (Mafenide derivative) | 3 µM | Not Reported | BV2 cells | [4] |

| Pyroptosis (inhibition of LDH release) | Sulfa-22 (Mafenide derivative) | 5 µM | Not Reported | BV2 cells | [4] |

| Plasmin Fibrinolytic Activity | Mafenide | Not Reported | Not Reported | Human | [12][13] |

| Keratinocyte Growth Rate | Mafenide Acetate (0.85%) | Significant Decrease | Not Applicable | Human Keratinocytes | [15] |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This protocol describes a method to determine the inhibitory activity of Mafenide against carbonic anhydrase by measuring the enzyme-catalyzed hydration of CO₂.

Principle: The hydration of CO₂ by carbonic anhydrase produces a proton, leading to a decrease in pH. This pH change is monitored over time using a pH indicator in a stopped-flow spectrophotometer. The initial rate of the reaction is proportional to the enzyme activity.

Materials:

-

Purified human carbonic anhydrase II (hCA II)

-

Mafenide hydrochloride

-

HEPES buffer (pH 7.5)

-

Sodium sulfate

-

Phenol (B47542) red (pH indicator)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Mafenide hydrochloride in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer.

-

Prepare the assay buffer containing HEPES, sodium sulfate, and phenol red.

-

Prepare a solution of purified hCA II in the assay buffer.

-

-

Assay Execution:

-

In the stopped-flow instrument, one syringe is loaded with the hCA II solution (with or without pre-incubated Mafenide) and the other with CO₂-saturated water.

-

Rapidly mix the two solutions to initiate the reaction.

-

Monitor the change in absorbance of phenol red at 557 nm over a short time course (e.g., 10-100 seconds).

-

-

Data Analysis:

-

Calculate the initial rate of the uncatalyzed reaction (without enzyme) and subtract it from the rates of the enzyme-catalyzed reactions.

-

Determine the initial reaction velocities at different Mafenide concentrations.

-

Plot the percentage of inhibition against the logarithm of the Mafenide concentration to determine the IC50 value.

-

Use the Cheng-Prusoff equation to calculate the Ki value, if the mechanism of inhibition is known to be competitive.

-

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

This protocol outlines a continuous spectrophotometric assay to assess the inhibitory effect of Mafenide on bacterial DHPS.

Principle: The activity of DHPS is coupled to the activity of dihydrofolate reductase (DHFR). DHPS produces dihydropteroate, which is then reduced by DHFR using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm, which is proportional to the DHPS activity.[2]

Materials:

-

Purified bacterial DHPS

-

Purified bacterial DHFR

-

p-Aminobenzoic acid (PABA)

-

Dihydropterin pyrophosphate

-

NADPH

-

Mafenide hydrochloride

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Reaction Setup:

-

In a cuvette or microplate well, combine the reaction buffer, DHFR, and NADPH.

-

Add the DHPS enzyme and varying concentrations of Mafenide (or vehicle control).

-

Pre-incubate the mixture for a defined period.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding PABA and dihydropterin pyrophosphate.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each Mafenide concentration compared to the control.

-

Plot the percentage of inhibition against the logarithm of Mafenide concentration to calculate the IC50 value.

-

Keratinocyte Cytotoxicity Assay (MTT Assay)

This protocol details a method to evaluate the cytotoxic effects of Mafenide on human keratinocytes.[7][16][17]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Complete cell culture medium

-

Mafenide acetate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed keratinocytes into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of Mafenide acetate in the cell culture medium.

-

Replace the medium in the wells with the Mafenide dilutions or control medium.

-

-

MTT Incubation and Solubilization:

-

After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Plot the percentage of viability against the logarithm of Mafenide concentration to determine the IC50 value.

-

Signaling Pathways and Logical Relationships

Bacterial Folic Acid Synthesis Pathway

The following diagram illustrates the simplified bacterial folic acid synthesis pathway and the proposed, though not definitively proven, point of inhibition by Mafenide.

Caption: Proposed inhibition of the bacterial folic acid synthesis pathway by this compound (Mafenide).

Pyroptosis Signaling Pathway

The diagram below depicts the canonical pyroptosis pathway and the inhibitory action of Mafenide on GSDMD cleavage.

Caption: Inhibition of the pyroptosis signaling pathway by this compound (Mafenide).

Experimental Workflow for Cytotoxicity Assessment

This workflow outlines the key steps in determining the cytotoxic effects of Mafenide on a given cell line.

Caption: Experimental workflow for assessing the cytotoxicity of this compound (Mafenide).

Conclusion and Future Directions

This compound (Mafenide) presents a compelling case as a multifaceted enzyme inhibitor. Its established role as a carbonic anhydrase inhibitor and its complex interaction with the bacterial folic acid synthesis pathway warrant further quantitative investigation to determine its precise potency and selectivity. The lack of readily available Ki and IC50 values for these interactions represents a significant knowledge gap that, if filled, could inform the development of novel therapeutics.

The recent discovery of Mafenide's ability to inhibit GSDMD and modulate the pyroptosis pathway is particularly exciting, opening up new therapeutic possibilities in the realm of inflammatory diseases. Future research should focus on:

-

Quantitative Inhibition Studies: Determining the Ki and IC50 values of Mafenide and its derivatives against various isoforms of carbonic anhydrase and key enzymes in the bacterial folic acid synthesis pathway.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular target of Mafenide within the folate pathway.

-

Signaling Pathway Analysis: In-depth studies to understand the downstream effects of Mafenide-induced GSDMD inhibition on various cellular signaling cascades.

-

Structure-Activity Relationship Studies: The design and synthesis of novel Mafenide derivatives with enhanced potency and selectivity for specific enzyme targets.

By addressing these research gaps, the full potential of this compound as a versatile enzyme inhibitor can be unlocked, paving the way for the development of new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Mafenide derivatives inhibit neuroinflammation in Alzheimer's disease by regulating pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Investigation on the mechanism of mafenide in inhibiting pyroptosis and the release of inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. webcentral.uc.edu [webcentral.uc.edu]

- 10. Hypercarbia and acidosis associated with carbonic anhydrase inhibition: a hazard of topical mafenide acetate use in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Mafenide (Sulfamylon) inhibits plasmin fibrinolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mafenide derivatives inhibit neuroinflammation in Alzheimer's disease by regulating pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Early-Stage Research on Homosulfamine Analogs: A Technical Guide

This technical guide provides an in-depth overview of early-stage research concerning the applications of compounds related to the "Homosulfamine" chemical space, with a focus on Mafenide and Hepsulfam (B1673065). This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanisms of action, quantitative data from preclinical studies, and methodologies of key experiments.

Mafenide (this compound Hydrochloride): Antibacterial Applications

Mafenide, also known as α-amino-p-toluenesulfonamide hydrochloride, is a sulfonamide antibiotic primarily used as a topical agent to prevent and treat bacterial infections in severe burns.[1][2] Its ability to penetrate burn eschar makes it particularly effective in this clinical setting.[3][4]

Mechanism of Action

Mafenide exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[5][6] Bacteria rely on this pathway to produce tetrahydrofolic acid, a crucial cofactor for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate, para-aminobenzoic acid (PABA), Mafenide blocks the production of dihydrofolic acid, thereby halting bacterial growth and replication.[5][7]

Data Presentation: In Vitro Antibacterial Activity

The following table summarizes the in vitro susceptibility of various bacterial strains to Mafenide, presented as zone of inhibition diameters.

| Organism | Mafenide Acetate Concentration | Zone of Inhibition (mm) | Interpretation | Reference |

| Staphylococcus aureus | 5% | >2 | Susceptible | [8][9] |

| Pseudomonas aeruginosa | 5% | >2 | Susceptible | [8][9] |

| Common Burn Wound Pathogens | 0.5% solution | - | - | [8] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of Mafenide Acetate.[8][10]

Materials:

-

Mafenide Acetate powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Microplate reader

Procedure:

-

Preparation of Mafenide Acetate Stock Solution: Prepare a stock solution of Mafenide Acetate in a suitable solvent like sterile deionized water, and filter-sterilize.[10]

-

Serial Dilutions: Perform serial two-fold dilutions of the Mafenide Acetate stock solution in CAMHB within the 96-well plate to achieve a range of desired concentrations.[10]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.[10]

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[8]

-

Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

-

Result Interpretation: The MIC is the lowest concentration of Mafenide Acetate that completely inhibits visible bacterial growth, which can be assessed visually or by measuring absorbance with a microplate reader.[8]

Hepsulfam: Anticancer Applications

Hepsulfam (1,7-heptanediol disulfamate) is an antineoplastic agent that has been investigated for its cytotoxic effects, particularly against leukemia.[11][12] It is a structural analog of busulfan (B1668071), another alkylating agent used in cancer therapy.[13]

Mechanism of Action

The primary mechanism of action of Hepsulfam involves the alkylation of DNA, leading to the formation of DNA interstrand cross-links.[11][12][14] These cross-links prevent the separation of DNA strands, which is necessary for DNA replication and transcription, ultimately inducing cytotoxicity in rapidly dividing cancer cells.[11] Studies have shown that Hepsulfam is more potent at inducing these interstrand cross-links compared to busulfan.[11][12][14] Both compounds can also induce DNA-protein cross-links.[11][15]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the comparative cytotoxicity of Hepsulfam and Busulfan against various human tumor cell lines.

| Cell Line | Drug | Cytotoxicity Comparison | Reference |

| L1210 (mouse leukemia) | Hepsulfam | 7-fold more sensitive than to Busulfan | [12][15] |

| HL-60 (human leukemia) | Hepsulfam | More cytotoxic than Busulfan | [11][16] |

| K562 (human leukemia) | Hepsulfam | More cytotoxic than Busulfan | [11][16] |

| BE (human colon carcinoma) | Hepsulfam | More cytotoxic than Busulfan | [11][16] |

| HT-29 (human colon carcinoma) | Hepsulfam | More cytotoxic than Busulfan | [11][16] |

| Various human tumor cell lines (lung, melanoma, kidney, breast, colon, ovary, brain) | Hepsulfam | Showed cytotoxic activity | [13] |

Experimental Protocol: In Vitro Cytotoxicity Assay (Colony-Forming Units Assay)

This protocol describes a colony-forming units (CFU) assay to evaluate the cytotoxicity of Hepsulfam against leukemia cells.[17]

Materials:

-

Hepsulfam

-

Leukemia cell lines (e.g., HL-60, K562) or primary cells

-

Appropriate cell culture medium

-

Fetal bovine serum (FBS)

-

Methylcellulose-based medium for colony formation

-

Sterile culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Harvest and count the target cells. Prepare a single-cell suspension in the appropriate culture medium.

-

Drug Exposure: Expose the cells to various concentrations of Hepsulfam for a defined period (e.g., 2 hours). Include an untreated control.

-

Washing: After the exposure time, wash the cells to remove the drug.

-

Plating: Resuspend the cells in the methylcellulose-based medium and plate them onto sterile culture dishes.

-

Incubation: Incubate the plates for a period that allows for colony formation (e.g., 14 days).

-

Colony Counting: Count the number of colonies (typically defined as aggregates of >50 cells) in each dish.

-

Data Analysis: Calculate the surviving fraction of colony-forming units for each drug concentration relative to the untreated control to determine the dose-response relationship.

References

- 1. Mafenide - Wikipedia [en.wikipedia.org]

- 2. Mafenide (Topical) Monograph for Professionals - Drugs.com [drugs.com]

- 3. minicule.com [minicule.com]

- 4. Articles [globalrx.com]

- 5. What is the mechanism of Mafenide Acetate? [synapse.patsnap.com]

- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. benchchem.com [benchchem.com]

- 9. The Effective Duration of Antimicrobial Activity of Mafenide Acetate After Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Mechanisms of toxicity of hepsulfam in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the mechanism of action of busulfan with hepsulfam, a new antileukemic agent, in the L1210 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro cytotoxicity of hepsulfam against human tumor cell lines and primary human tumor colony forming units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In vitro studies on the mechanism of action of hepsulfam in chronic myelogenous leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Homosulfamine Stability and Degradation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosulfamine, a sulfonamide derivative, is a compound of interest in pharmaceutical development. Understanding its stability and degradation pathways is critical for ensuring its quality, safety, and efficacy as a potential therapeutic agent. This technical guide provides an in-depth overview of the stability of this compound and related sulfonamides, detailing common degradation pathways, methodologies for stability-indicating studies, and potential metabolic routes. The information presented herein is intended to support researchers in designing robust stability studies and developing stable formulations.

While specific quantitative data and established degradation pathways for this compound are not extensively available in public literature, this guide draws upon the well-documented behavior of the sulfonamide class of compounds to provide a predictive framework.

I. Physicochemical Stability and Forced Degradation

Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing to identify potential degradation products and pathways.[3][4] For sulfonamides, the primary degradation pathways include hydrolysis, oxidation, and photolysis.

A. Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[5] For sulfonamides, the susceptibility to hydrolysis is highly dependent on the pH of the solution. The primary site of hydrolytic cleavage is the sulfonamide (S-N) bond.[6]

-

Acidic Conditions: Under acidic conditions, the S-N bond is prone to cleavage, which is a favorable pathway.[6] This reaction typically yields sulfanilic acid and the corresponding amino heterocyclic or aromatic moiety.

-

Neutral and Alkaline Conditions: Many sulfonamides are found to be relatively stable at neutral (pH 7.0) and alkaline (pH 9.0) conditions, with long half-lives.[5][7] However, specific structural features of a molecule can influence its stability.

A proposed general pathway for the acid-catalyzed hydrolysis of sulfonamides is depicted below.

B. Oxidative Degradation

Oxidative degradation can occur in the presence of oxidizing agents, such as hydrogen peroxide, or through enzymatic processes.[8][9] The specific degradation products will depend on the structure of the sulfonamide and the oxidizing agent used. Common sites of oxidation include the aromatic amine and the sulfur atom. The reaction of a sulfonamide-containing compound with hydrogen peroxide can lead to hydroxylation of the pyrone ring and the formation of a keto-derivative.[9]

C. Photodegradation

Many sulfonamides are susceptible to degradation upon exposure to light.[10][11] Photodegradation can proceed through direct or indirect photolysis.

-

Direct Photolysis: The drug molecule itself absorbs light, leading to its degradation.

-

Indirect Photolysis: Other substances in the formulation or environment (e.g., natural organic matter) absorb light and initiate the degradation of the drug.[10][11]

Photodegradation of sulfonamides often follows pseudo-first-order kinetics.[10] The half-lives can range from minutes to days depending on the light source and the matrix.[10][11]

D. Thermal Degradation

In general, sulfonamides are considered more heat-stable than other classes of antibiotics like β-lactams and tetracyclines.[12] However, at elevated temperatures, degradation can occur. Thermal degradation studies in animal manures have shown that the concentration of sulfonamides decreases with increasing temperature, with optimal degradation temperatures varying depending on the specific compound and matrix.[13][14] Cooking of meat containing sulfonamide residues can also lead to their thermal degradation.[15]

II. Data on Sulfonamide Stability

| Stress Condition | General Observations for Sulfonamides | Key Degradation Products (General) | References |

| Acid Hydrolysis | Susceptible to degradation, particularly at low pH. | Sulfanilic acid derivatives, corresponding amines. | [5][6] |

| Base Hydrolysis | Generally more stable than in acidic conditions. | Varies depending on structure. | [5] |

| Oxidation | Degradation occurs in the presence of oxidizing agents. | Hydroxylated products, N-oxides. | [8][9] |

| Photolysis | Susceptible to both direct and indirect photolysis. | Various photoproducts. | [10][11] |

| Thermal | More stable than many other antibiotic classes. | Varies. | [12][16] |

III. Experimental Protocols for Forced Degradation Studies

The following is a generalized experimental protocol for conducting forced degradation studies on a sulfonamide compound like this compound. This protocol should be adapted and optimized for the specific properties of the compound and the analytical method used.

A. General Experimental Workflow

B. Detailed Methodologies

1. Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

2. Acid Hydrolysis:

-

Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.

-

Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521), and dilute with the mobile phase to a suitable concentration for analysis.

3. Base Hydrolysis:

-

Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL.

-

Incubate the solution at 60°C for a specified period.

-

At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.

4. Oxidative Degradation:

-

Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

-

Store the solution at room temperature, protected from light, for a specified period.

-

At each time point, withdraw an aliquot and dilute with the mobile phase.

5. Thermal Degradation (Solid State):

-

Place a known amount of solid this compound powder in a petri dish and expose it to a temperature of 105°C in a hot air oven for a specified period.

-

At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.

6. Photostability Testing:

-

Expose a solution of this compound (e.g., 100 µg/mL in water or mobile phase) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-